1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
Description
Properties
IUPAC Name |
6-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-2-24-14-16-25(17-15-24)10-3-4-18-28-19-7-11-26(12-8-19)21-6-5-20-22-9-13-27(20)23-21/h5-6,9,13,19H,2,7-8,10-12,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCSJNHVTYUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Alkyne-Azide Cycloaddition
1-Ethylpiperazine is functionalized with an azide group by reacting with sodium azide and triphenylphosphine in THF. The resulting 1-ethyl-4-azidopiperazine is then coupled with the alkyne derivative using Cu(I) catalysis, yielding the triazole-linked product. However, this method introduces an additional heterocycle, deviating from the target structure.
Nucleophilic Substitution
A more direct approach involves reacting the terminal alkyne with 1-ethylpiperazine in the presence of a palladium catalyst. Under Sonogashira coupling conditions (Pd(PPh₃)₄, CuI, and triethylamine in THF), the alkyne undergoes cross-coupling with an in-situ-generated piperazine iodide, affording the target compound in 70–75% yield.
Optimization and Scalability
Alternative Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine undergoes various reactions including:
Oxidation: : Can lead to the formation of quinone derivatives.
Reduction: : May produce less oxidized forms with altered biological activities.
Substitution: : Halogenation or nitration can add functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: : e.g., potassium permanganate.
Reducing Agents: : e.g., lithium aluminum hydride.
Substitution Conditions: : Lewis acids like aluminum chloride or iron chloride.
Major Products Formed
Depending on the reaction, products can include:
Oxidized Derivatives: : With potential enhanced biological activity.
Reduced Derivatives: : Offering varied interaction profiles with biological targets.
Substituted Derivatives: : Providing options for further functionalization.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives, including the compound , exhibit promising anticancer properties. A study highlighted the structure-guided design of potent inhibitors targeting BCR-ABL, which is critical in chronic myeloid leukemia (CML). These inhibitors were effective against various mutations, including T315I, which is known for conferring resistance to standard therapies .
Neurological Disorders
The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression. Additionally, the imidazo[1,2-b]pyridazine framework has been linked to neuroprotective effects, warranting further investigation into its therapeutic efficacy .
Antimicrobial Properties
Preliminary studies indicate that compounds containing imidazo[1,2-b]pyridazine structures may possess antimicrobial activity. The unique structure allows for interaction with bacterial enzymes or receptors, potentially leading to the development of new antibiotics .
Case Study 1: Inhibition of BCR-ABL Kinase
In a significant study published by the American Chemical Society, researchers developed a series of inhibitors based on imidazo[1,2-b]pyridazine scaffolds. The lead compound demonstrated high potency against BCR-ABL kinase and was effective in cellular models of CML. This highlights the potential of 1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine as a candidate for further development in cancer therapy .
Case Study 2: Neuroprotective Effects
A study focusing on piperazine derivatives indicated that compounds similar to 1-ethyl-4-{4-[...]} showed neuroprotective effects in animal models of neurodegeneration. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of neurotrophic factors .
Data Table: Summary of Research Findings
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : Often enzymes or receptor proteins.
Pathways: : Involvement in signaling pathways, affecting cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Key Compounds and Properties
Key Observations :
- In YPC-21817, the 3-fluoro and 4-ethylpiperazine groups improve kinase binding affinity and metabolic stability compared to methyl-substituted analogs .
- Linker Variations : The but-2-yn-1-yl spacer in the target compound and ’s thiadiazole derivative provides conformational rigidity, whereas propan-1-one in 3e introduces a ketone group that may influence hydrogen-bonding interactions .
- Biological Activity : Ethylpiperazine derivatives (e.g., YPC-21817) exhibit potent kinase inhibition, suggesting the target compound’s ethyl group may confer similar advantages over methyl or unsubstituted piperazines .
Piperidine and Piperazine-Based Analogues
Structural and Functional Differences
Key Observations :
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine?
Methodological Answer: The synthesis involves sequential coupling reactions. Key steps include:
- Step 1: Preparation of the imidazo[1,2-b]pyridazin-6-yl-piperidine intermediate via nucleophilic substitution or metal-catalyzed cross-coupling .
- Step 2: Alkynylation of the piperidine oxygen using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the but-2-yn-1-yloxy spacer .
- Step 3: Conjugation of the piperazine moiety via a nucleophilic substitution or click chemistry approach.
Critical Considerations: - Steric hindrance from the imidazo[1,2-b]pyridazine ring may require elevated temperatures or microwave-assisted synthesis .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and purify intermediates using silica gel chromatography .
Q. How can structural characterization challenges (e.g., isomerism, hydrogen bonding) be addressed for this compound?
Methodological Answer:
- X-ray Crystallography: Resolve disorder in the alkyne spacer or piperazine ring using low-temperature data collection (e.g., 100 K) and refinement software like SHELXL .
- NMR Spectroscopy: Assign overlapping signals (e.g., piperazine protons) using 2D techniques (¹H-¹³C HSQC, HMBC) and deuterated DMSO as a solvent .
- Mass Spectrometry: Confirm molecular weight via high-resolution ESI-MS, accounting for fragmentation of the alkyne group .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear a P95 respirator to prevent inhalation .
- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation of the alkyne group .
- Spill Management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can stability issues (e.g., alkyne oxidation, hydrolysis) be mitigated during storage?
Methodological Answer:
- Chemical Stabilization: Add antioxidants (e.g., BHT) to prevent alkyne oxidation .
- Environmental Controls: Maintain humidity <30% to avoid hydrolysis of the piperazine moiety .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory bioactivity data (e.g., IC₅₀ variability) across cell lines?
Methodological Answer:
- Assay Standardization: Normalize cell viability data using ATP-based assays (e.g., CellTiter-Glo) and include positive controls (e.g., staurosporine) .
- Off-Target Profiling: Screen against a panel of 50+ kinases to identify non-specific binding .
- Data Validation: Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) .
Q. How can molecular docking studies predict the binding mode of this compound to kinase targets?
Methodological Answer:
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural analogs .
- Docking Workflow:
- Prepare the protein (PDB: 4ZBI) using AutoDockTools (remove water, add polar hydrogens).
- Define the binding site around the hinge region (residues Met793, Thr854).
- Run 100 docking simulations with Lamarckian genetic algorithms .
- Validation: Compare results with co-crystallized ligands (RMSD <2.0 Å) .
Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be addressed?
Methodological Answer:
- Challenge: Low oral bioavailability due to poor solubility (<10 µg/mL in PBS).
- Solution: Formulate as a nanocrystal suspension (particle size <200 nm) or use cyclodextrin-based carriers .
- PK Study Design: Administer 10 mg/kg IV/PO to Sprague-Dawley rats, with plasma sampling at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies optimize potency against resistant targets?
Methodological Answer:
- Modification Sites:
- Region A (Piperazine): Introduce electron-withdrawing groups (e.g., -CF₃) to enhance kinase affinity .
- Region B (Alkyne Spacer): Replace but-2-yn-1-yl with a triazole ring to improve metabolic stability .
- Synthesis: Use parallel library synthesis (20+ analogs) and test in a high-throughput kinase inhibition assay .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
Q. How can conflicting computational and experimental toxicity data be reconciled?
Methodological Answer:
- In Silico Tools: Predict toxicity using ADMETlab 2.0 (prioritize hepatotoxicity alerts) .
- In Vitro Assays: Conduct Ames test (TA98 strain) and hERG inhibition screening (IC₅₀ >10 µM acceptable) .
- Mechanistic Studies: Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
